molecular formula C16H30N2O2 B14353967 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione CAS No. 91858-98-9

1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione

Cat. No.: B14353967
CAS No.: 91858-98-9
M. Wt: 282.42 g/mol
InChI Key: RRPOMBQDIAHLJX-UHFFFAOYSA-N
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Description

1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione is a synthetic organic compound known for its unique structural features and stability It is characterized by the presence of two tert-butyl groups and four methyl groups attached to a piperazine ring, which is further functionalized with two ketone groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with acetone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired piperazine dione. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol: Known for its antioxidant properties.

    1,4-Di-tert-butyl-2,5-dimethoxybenzene: Used in organic synthesis and as a stabilizer.

    3,5-di-tert-Butyl-4-hydroxybenzaldehyde: Utilized in the synthesis of various organic compounds.

Properties

CAS No.

91858-98-9

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

1,4-ditert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione

InChI

InChI=1S/C16H30N2O2/c1-13(2,3)17-11(19)16(9,10)18(14(4,5)6)12(20)15(17,7)8/h1-10H3

InChI Key

RRPOMBQDIAHLJX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(C(=O)N1C(C)(C)C)(C)C)C(C)(C)C)C

Origin of Product

United States

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